2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
This compound features a complex tricyclic core with an 8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaene scaffold, modified by a 4-methoxyphenylmethyl group at position 5 and a sulfanyl-acetamide moiety linked to an N-(2-methylphenyl) substituent.
Properties
IUPAC Name |
2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-7-3-5-9-21(17)28-23(31)16-35-27-29-24-20-8-4-6-10-22(20)34-25(24)26(32)30(27)15-18-11-13-19(33-2)14-12-18/h3-14H,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOLXISMNWZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic molecule with potential biological activity due to its unique structural features. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a diazatricyclo framework and a sulfanyl-acetamide group, contributing to its potential biological interactions. The molecular formula is C28H25N3O4S, with a molecular weight of approximately 499.59 g/mol.
Key Structural Components:
| Component | Description |
|---|---|
| Diazatricyclo Framework | Provides structural rigidity and potential for multiple interactions. |
| Sulfanyl Group | May enhance reactivity and binding to biological targets. |
| Methoxyphenyl and Methylphenyl Substituents | Influence lipophilicity and solubility, affecting bioavailability. |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities that warrant further investigation:
- Enzyme Inhibition : The compound may modulate enzyme activity, particularly targeting myeloperoxidase (MPO), which is implicated in inflammatory processes and autoimmune diseases .
- Antioxidant Properties : Initial assays suggest that it may possess antioxidant capabilities, which could contribute to its therapeutic potential in oxidative stress-related conditions.
- Antimicrobial Activity : Research suggests potential antimicrobial effects against various pathogens, indicating its utility in infectious disease management.
The mechanisms underlying the biological activity of this compound are still under investigation but may involve:
- Receptor Binding : Interactions with specific receptors could modulate signaling pathways associated with inflammation and immune response.
- Covalent Modification : The sulfanyl group may facilitate covalent bonding with target proteins, leading to irreversible inhibition of enzymatic activity.
Case Studies
Recent studies have explored the efficacy of similar compounds in clinical settings:
- Myeloperoxidase Inhibition : A related compound demonstrated potent inhibition of MPO in preclinical models, suggesting that structural analogs may exhibit similar effects .
- Inflammatory Disease Models : Experiments utilizing animal models of inflammation showed reduced markers of inflammation upon treatment with structurally similar compounds.
Research Findings
A summary of relevant research findings includes:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of MPO activity in vitro with IC50 values indicating high potency. |
| Study B | Reported antioxidant activity correlating with structural features similar to those in the target compound. |
| Study C | Showed antimicrobial efficacy against Gram-positive bacteria in preliminary assays. |
Comparison with Similar Compounds
Table 1: Key Metrics for Structural Analogues
| Compound Name | Tanimoto (2-D) | ST (3-D) | CT (3-D) | NPI | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|---|---|
| Target Compound (TC) | — | — | — | — | ~480 g/mol | Sulfanyl, acetamide, methoxy, oxa-diaza core |
| Indomethacin (NSAID) | 0.39 vs. TC | 0.92 | 0.52 | −0.85 | 357.8 g/mol | Carboxylate, indole |
| Sulindac (NSAID) | 0.96 vs. TC | 0.66 | 0.25 | +0.72 | 356.4 g/mol | Sulfinyl, fluoroaromatic |
| 4-((4-Aminophenyl)diazenyl)-2-...phenol | 0.75 vs. TC | 0.78 | 0.63 | −0.15 | 314.3 g/mol | Azo, phenol, hydrazono |
| o-Aminophenol (simple analog) | <0.50 vs. TC | 0.45 | 0.20 | +0.40 | 109.1 g/mol | Amino, phenol |
Key Observations :
- Indomethacin vs. TC : High 3-D similarity (ST=0.92, CT=0.52) despite low 2-D Tanimoto (0.39), suggesting shared binding motifs unrecognized by 2-D methods .
- Sulindac vs. TC : High 2-D similarity (Tanimoto=0.96) but poor 3-D alignment (CT=0.25), indicating structural mimicry without functional equivalence .
- Azo-Phenol Derivative: Balanced NPI (−0.15) implies both methods partially capture its similarity to TC, likely due to shared hydrogen-bonding features .
Domain-Specific Trends
- Bioactive Subsets: Compounds annotated for pharmacological activity (e.g., NSAIDs) show extreme NPI values (e.g., −0.85 for indomethacin), reflecting 3-D methods' superiority in identifying analogs with similar target engagement .
- Scaffold Diversity : The tricyclic oxa-diaza core of TC limits 2-D neighbors but allows 3-D matches with unrelated scaffolds (e.g., indole in indomethacin) .
Research Findings and Implications
Computational Trade-offs
- Fingerprint vs. Graph-Based Methods : While Tanimoto coefficients (fingerprint-based) are computationally efficient, graph-based subgraph matching improves accuracy for complex scaffolds like TC but requires significant resources .
Practical Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
